RTC-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

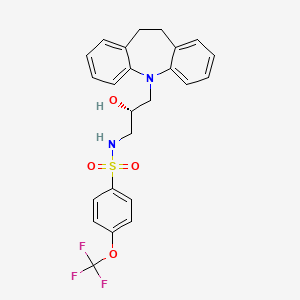

IUPAC Name |

N-[(2R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N2O4S/c25-24(26,27)33-20-11-13-21(14-12-20)34(31,32)28-15-19(30)16-29-22-7-3-1-5-17(22)9-10-18-6-2-4-8-23(18)29/h1-8,11-14,19,28,30H,9-10,15-16H2/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBILKEHPSDSB-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC(CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C[C@H](CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CD30-Targeting Chimeric Antigen Receptor (CAR) T-Cell Therapy

Disclaimer: The term "RTC-30" did not yield a specific therapeutic agent in scientific literature. Based on the context of the query, it is highly probable that this is a typographical error and the intended subject is related to therapies targeting the CD30 protein. This guide will focus on the mechanism of action of CD30-targeting Chimeric Antigen Receptor (CAR) T-cell therapy, a prominent immunotherapy for CD30-positive malignancies.

Introduction

CD30, a transmembrane glycoprotein and member of the tumor necrosis factor receptor (TNFR) superfamily, is a well-established biomarker and therapeutic target for various hematological malignancies, most notably Hodgkin lymphoma (HL) and anaplastic large cell lymphoma (ALCL). Chimeric Antigen Receptor (CAR) T-cell therapy represents a revolutionary approach in immuno-oncology, where a patient's own T-cells are genetically engineered to express synthetic receptors that recognize and eliminate cancer cells. This guide provides a comprehensive overview of the mechanism of action of CD30-targeting CAR T-cell therapy, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The fundamental principle of CD30 CAR T-cell therapy is to redirect the patient's immune system to specifically target and eradicate tumor cells expressing the CD30 antigen. This is achieved by introducing a synthetic CAR construct into the patient's T-cells. The CAR is typically composed of an extracellular antigen-binding domain, a transmembrane domain, and an intracellular signaling domain.

Antigen Recognition and T-Cell Activation

The extracellular domain of the CD30 CAR is a single-chain variable fragment (scFv) derived from a monoclonal antibody that specifically recognizes an epitope on the CD30 protein. Upon encountering a CD30-expressing tumor cell, the scFv portion of the CAR binds to the antigen, initiating a cascade of downstream signaling events within the CAR T-cell.

This antigen binding triggers the activation of the CAR T-cell, a process that is independent of the major histocompatibility complex (MHC) presentation, thereby overcoming a common mechanism of tumor immune evasion.

Intracellular Signaling Pathways

The intracellular domain of the CAR is crucial for T-cell activation, proliferation, and effector function. Modern CAR constructs are typically second or third-generation and contain one or two co-stimulatory domains in addition to the primary signaling domain (CD3-zeta).

Upon antigen binding, the clustering of CARs on the T-cell surface leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3-zeta chain. This initiates a signaling cascade that involves the activation of key downstream pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the NF-κB pathway is critical for the survival, proliferation, and cytokine production of T-cells.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway plays a vital role in T-cell differentiation and effector functions, including the production of cytotoxic granules.

The inclusion of co-stimulatory domains, such as CD28 or 4-1BB, enhances the robustness and persistence of the anti-tumor response by promoting T-cell proliferation, survival, and cytokine secretion.

Tumor Cell Elimination

Activated CAR T-cells eliminate target tumor cells through multiple mechanisms:

-

Granzyme and Perforin Release: CAR T-cells release cytotoxic granules containing perforin and granzymes. Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).

-

Fas/FasL Pathway: Activated T-cells can express Fas ligand (FasL), which binds to the Fas receptor on tumor cells, also triggering apoptosis.

-

Cytokine Secretion: CAR T-cells secrete pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which can have direct anti-tumor effects and also recruit other immune cells to the tumor microenvironment, further amplifying the anti-cancer response.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of CD30 CAR T-cell therapies have been evaluated in numerous studies. The following tables summarize key quantitative data from a representative clinical trial of a CD30 CAR T-cell product, HSP-CAR30.

Table 1: Patient Demographics and Disease Characteristics (HSP-CAR30 Phase I/II Trial)

| Characteristic | Value |

| Number of Patients | 28 |

| Median Age (years) | 42.1 |

| Diagnosis | Hodgkin Lymphoma (n=29), T-cell NHL (n=2) |

| Median Prior Lines of Therapy | 5 (range: 3-11) |

| Primarily Refractory Disease | 71% |

| Progressive Disease at Infusion | 76% |

Table 2: Clinical Efficacy of HSP-CAR30

| Outcome | Percentage (95% CI) |

| Overall Response Rate (ORR) | 89% |

| Complete Response (CR) | 37% |

| Overall Survival (12 months) | 69.8% (54.3% - 89.7%) |

| Progression-Free Survival (12 months) | 37% (22.6% - 60.6%) |

Table 3: Safety Profile of HSP-CAR30

| Adverse Event | Incidence | Grade 3+ |

| Cytokine Release Syndrome (CRS) | 39% | 1 patient (Grade 3) |

| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 1 patient (Grade 3) | 1 patient (Grade 3) |

| Skin Rash | 21% | 0 |

Table 4: HSP-CAR30 Product Characteristics and In Vivo Kinetics

| Parameter | Mean ± SD / Range |

| CAR30 Expression in Product | 94.76 ± 0.6% |

| Memory T-cell Subsets in Product (CD4+) | Tscm: 33 ± 6.8%, Tcm: 54.7 ± 6.7% |

| Memory T-cell Subsets in Product (CD8+) | Tscm: 49.3 ± 7.7%, Tcm: 36.6 ± 9% |

| Time to Peak CAR T-cell Expansion | 23.6 days (range: 4-91) |

| Peak CAR T-cells in Peripheral Blood | 14.6 ± 3.8% |

Experimental Protocols

The generation and evaluation of CAR T-cells involve a series of complex laboratory procedures. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Generation of CD30 CAR T-Cells via Lentiviral Transduction

Objective: To genetically modify primary human T-cells to express a CD30-specific Chimeric Antigen Receptor.

Materials:

-

Leukapheresis product from a healthy donor or patient

-

Ficoll-Paque PLUS

-

Human T-cell isolation kit (e.g., RosetteSep™)

-

T-cell activation beads (e.g., anti-CD3/CD28 Dynabeads)

-

Complete T-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, IL-2, IL-7, IL-15)

-

Lentiviral vector encoding the CD30 CAR construct

-

Polybrene or other transduction enhancers

-

Recombinant human cytokines (IL-2, IL-7, IL-15)

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): a. Dilute the leukapheresis product 1:1 with phosphate-buffered saline (PBS). b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS.

-

T-Cell Enrichment: a. Resuspend PBMCs in complete T-cell medium. b. Enrich for T-cells using a negative selection T-cell isolation kit according to the manufacturer's instructions.

-

T-Cell Activation: a. Resuspend the enriched T-cells to a concentration of 1 x 10^6 cells/mL in complete T-cell medium. b. Add anti-CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1. c. Incubate at 37°C, 5% CO2 for 24 hours.

-

Lentiviral Transduction: a. After 24 hours of activation, add the lentiviral vector encoding the CD30 CAR to the T-cell culture at a multiplicity of infection (MOI) of 5-10. b. Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency. c. Gently mix and incubate at 37°C, 5% CO2 for 24-48 hours.

-

Expansion of CAR T-Cells: a. After transduction, remove the viral supernatant by centrifugation and resuspend the cells in fresh complete T-cell medium supplemented with IL-2 (e.g., 100 U/mL), IL-7 (e.g., 10 ng/mL), and IL-15 (e.g., 5 ng/mL). b. Culture the cells for 10-14 days, maintaining a cell density of 0.5-2 x 10^6 cells/mL by adding fresh medium as needed. c. Remove the activation beads on day 5-7 of culture using a magnet.

-

Verification of CAR Expression: a. On day 10-14, harvest a sample of the cultured cells. b. Stain the cells with a fluorescently labeled anti-Fab antibody that recognizes the scFv portion of the CAR. c. Analyze the percentage of CAR-positive cells by flow cytometry.

Experimental Protocol 2: In Vitro Cytotoxicity Assay

Objective: To evaluate the ability of CD30 CAR T-cells to specifically lyse CD30-positive target cells.

Materials:

-

CD30 CAR T-cells (effector cells)

-

CD30-positive tumor cell line (e.g., L-428, Hodgkin lymphoma) (target cells)

-

CD30-negative cell line (e.g., K562) (negative control)

-

Complete culture medium

-

Cytotoxicity detection kit (e.g., lactate dehydrogenase (LDH) release assay or Calcein-AM release assay)

-

96-well U-bottom plates

Methodology:

-

Cell Preparation: a. Harvest effector (CD30 CAR T-cells) and target cells (CD30+ and CD30-). b. Wash the cells twice with PBS and resuspend in complete culture medium. c. Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

Assay Setup: a. Plate 5,000 target cells per well in a 96-well U-bottom plate. b. Add effector cells at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1). c. Set up the following controls for each target cell line:

- Spontaneous Release: Target cells only (no effector cells).

- Maximum Release: Target cells lysed with a lysis buffer (provided in the kit).

- Effector Cell Control: Effector cells only (no target cells). d. Bring the final volume in each well to 200 µL with complete culture medium. e. Incubate the plate at 37°C, 5% CO2 for 4-18 hours.

-

Data Acquisition: a. After incubation, centrifuge the plate at 250 x g for 5 minutes. b. Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate. c. Perform the LDH release assay according to the manufacturer's instructions. d. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: a. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Conclusion

CD30-targeting CAR T-cell therapy represents a potent and promising therapeutic modality for patients with relapsed or refractory CD30-positive lymphomas. Its mechanism of action is multifaceted, involving specific antigen recognition, robust intracellular signaling leading to T-cell activation and proliferation, and effective tumor cell lysis through various cytotoxic pathways. The continued optimization of CAR design and manufacturing processes, as exemplified by therapies like HSP-CAR30, holds the potential to further improve clinical outcomes and expand the applicability of this innovative immunotherapy. This guide provides a foundational understanding of the core principles and methodologies for professionals engaged in the research and development of next-generation cancer therapies.

Technical Whitepaper: The Emergence of Dual PI3K/ERK Inhibitors in Oncology

Disclaimer: Information regarding a specific molecule designated "RTC-30" is not available in the public domain as of the last update. This document will therefore focus on the principles and preclinical data of a representative dual phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) inhibitor, AEZS-136 , to illustrate the core concepts and therapeutic potential of this class of compounds.

Executive Summary

The interconnectedness of cellular signaling pathways is a hallmark of cancer cell proliferation and survival. The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two of the most frequently dysregulated cascades in human malignancies. Therapeutic targeting of a single pathway has often led to limited efficacy due to compensatory activation of the other, leading to acquired resistance. This has spurred the development of dual inhibitors that can simultaneously block both pathways. This whitepaper provides a technical overview of the rationale, preclinical data, and experimental evaluation of dual PI3K/ERK inhibitors, with a focus on the preclinical candidate AEZS-136.

The Rationale for Dual PI3K/ERK Inhibition

The PI3K and ERK signaling pathways are central regulators of cell growth, proliferation, survival, and differentiation.[1] Co-activation of both pathways is a common feature in many cancers, driven by mutations in upstream regulators like receptor tyrosine kinases (RTKs) or key pathway components such as RAS, BRAF, and PIK3CA.[2]

Extensive crosstalk exists between these two pathways. For instance, inhibition of the MEK/ERK pathway can lead to a feedback activation of the PI3K/AKT pathway, and vice-versa.[3][4] This compensatory signaling can blunt the efficacy of single-agent therapies. Therefore, a dual inhibitor that concurrently blocks key nodes in both cascades, such as PI3K and ERK, presents a promising strategy to overcome this resistance mechanism and achieve a more potent and durable anti-tumor response.[2]

Preclinical Data for a Representative Dual Inhibitor: AEZS-136

AEZS-136 is a preclinical, orally active small molecule that competitively inhibits the ATP-binding sites of both ERK1/2 and Class I PI3Ks.

In Vitro Kinase and Anti-Proliferative Activity

The following tables summarize the reported in vitro activity of AEZS-136.

Table 1: In Vitro Kinase Inhibitory Activity of AEZS-136

| Target | IC50 (nM) |

| ERK1/2 | ~50 |

| PI3K | ~100 |

| Data sourced from Cancer Research (2012) 72 (8_Supplement): 871. |

Table 2: Anti-Proliferative Activity of AEZS-136 in Human Cancer Cell Lines

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| HCT116 | Colorectal Carcinoma |

| MDA-MB-468 | Breast Cancer |

| PC-3 | Prostate Cancer |

| L-540, SUP-HD1, KM-H2, L-428 | Hodgkin Lymphoma |

| AEZS-136 demonstrated anti-proliferative efficacy across these cell lines. |

In Vivo Efficacy

In a mouse xenograft model using HCT116 human colon cancer cells, orally administered AEZS-136 was well-tolerated and resulted in dose-dependent tumor growth inhibition of up to 74%. In Hodgkin Lymphoma xenograft models, AEZS-136 treatment led to a 70% inhibition of tumor growth and a significant increase in tumor necrosis.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the targeted signaling pathways and the mechanism of a dual inhibitor.

References

An In-depth Technical Guide on RTC-30 and Protein Phosphatase 2A Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating key oncogenic signaling pathways. Its inactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention. RTC-30, an optimized phenothiazine derivative, has emerged as a promising small-molecule activator of PP2A (SMAP). This technical guide provides a comprehensive overview of the core biology of this compound, its mechanism of action through PP2A activation, and its potential as an anti-cancer agent. We present available quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is a ubiquitously expressed serine/threonine phosphatase that accounts for a significant portion of phosphatase activity in eukaryotic cells.[1] It is a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[1][2] The scaffolding A subunit holds the complex together, while the variable regulatory B subunit confers substrate specificity and subcellular localization to the holoenzyme.[2][3]

PP2A plays a crucial role as a tumor suppressor by dephosphorylating and inactivating key components of oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. By dephosphorylating proteins such as AKT, ERK, and c-Myc, PP2A can inhibit cell proliferation, promote apoptosis, and suppress tumor growth. In many cancers, the tumor-suppressive function of PP2A is compromised through various mechanisms, including mutations in its subunits or overexpression of its endogenous inhibitors. Therefore, pharmacological reactivation of PP2A has emerged as a promising therapeutic strategy for cancer.

This compound: A Novel Activator of PP2A

This compound belongs to the phenothiazine class of compounds, which have been identified as a starting point for the development of small-molecule activators of PP2A (SMAPs). While specific data on this compound is emerging, related phenothiazine derivatives have been shown to directly bind to the PP2A holoenzyme and allosterically activate its phosphatase activity. Unpublished data suggests that RTC compounds function through the activation of PP2A.

Mechanism of Action

This compound and other SMAPs are believed to bind to a pocket formed at the interface of the A, B, and C subunits of the PP2A holoenzyme. This binding is thought to induce a conformational change that stabilizes the active form of the enzyme, leading to enhanced dephosphorylation of its substrates. The activation of PP2A by this compound is expected to lead to the dephosphorylation and subsequent inactivation of key oncogenic proteins.

Quantitative Data on the Effects of this compound and Related SMAPs

While specific quantitative data for this compound is not extensively available in the public domain, data from closely related SMAPs, such as DT-061, in relevant cancer cell lines provide a strong indication of its potential efficacy.

| Compound | Cell Line | Cancer Type | Assay Type | IC50 / EC50 | Reference |

| This compound | H1650 | Lung Adenocarcinoma | Growth Inhibition | GI50: 15 µM | Unpublished |

| DT-061 | H1650 | Lung Adenocarcinoma | Cell Viability | IC50: 10.6 µM | |

| DT-061 | H1975 | Lung Adenocarcinoma | Cell Viability | IC50: 10.6 µM | |

| SMAP | LNCaP | Prostate Cancer | Cell Viability | ~10-30 µM | |

| DBK-1154 | HEK293/tau | - | PP2A Activity | EC50: ~1-5 µM | |

| DBK-1160 | HEK293/tau | - | PP2A Activity | EC50: ~1-5 µM |

Table 1: Summary of Quantitative Data for this compound and Related SMAPs. This table summarizes the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and related small-molecule activators of PP2A (SMAPs) in various assays.

Key Signaling Pathways Modulated by this compound

The activation of PP2A by this compound is anticipated to impact multiple oncogenic signaling pathways. The primary targets include the PI3K/AKT and MAPK/ERK pathways.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates and activates AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. PP2A directly dephosphorylates and inactivates AKT, thereby acting as a negative regulator of this pathway. By activating PP2A, this compound is expected to decrease the levels of phosphorylated AKT (p-AKT), leading to the inhibition of downstream pro-survival signals.

Figure 1: this compound mediated inhibition of the PI3K/AKT pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of RAS, RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. PP2A can dephosphorylate and inactivate both MEK and ERK. Activation of PP2A by this compound is therefore expected to lead to a reduction in p-ERK levels and subsequent inhibition of cell proliferation.

Figure 2: this compound mediated inhibition of the MAPK/ERK pathway.

Regulation of c-Myc

The oncoprotein c-Myc is a transcription factor that plays a central role in cell growth, proliferation, and metabolism. Its levels are tightly regulated, and its overexpression is a hallmark of many cancers. PP2A can dephosphorylate c-Myc at serine 62, a modification that targets c-Myc for proteasomal degradation. By activating PP2A, this compound is expected to promote the degradation of c-Myc, leading to the downregulation of its target genes and a subsequent decrease in cell proliferation.

Figure 3: this compound mediated degradation of c-Myc.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

PP2A Activity Assay (Malachite Green)

This colorimetric assay measures the amount of free phosphate released from a synthetic phosphopeptide substrate by PP2A.

Materials:

-

PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., Millipore #17-313 or similar)

-

Purified PP2A enzyme or cell lysate containing PP2A

-

This compound

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the Malachite Green solution according to the kit manufacturer's instructions.

-

Prepare a phosphate standard curve.

-

In a 96-well plate, add the reaction buffer, the phosphopeptide substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding the purified PP2A or cell lysate.

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding the Malachite Green solution.

-

Incubate for 15-20 minutes at room temperature to allow color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the amount of phosphate released using the standard curve and determine the effect of this compound on PP2A activity.

Figure 4: Workflow for the Malachite Green PP2A activity assay.

Immunoprecipitation (IP) of PP2A

This protocol is used to isolate PP2A from cell lysates to be used in subsequent activity assays or Western blotting.

Materials:

-

Cell lysate

-

Anti-PP2A antibody (catalytic or scaffolding subunit)

-

Protein A/G magnetic beads or agarose beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

Protocol:

-

Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-PP2A antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the immunoprecipitated PP2A from the beads using elution buffer. The eluate can now be used for downstream applications.

Figure 5: Workflow for the immunoprecipitation of PP2A.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of PP2A substrates like AKT and ERK, and changes in the total protein levels of c-Myc.

Materials:

-

Cell lysates from cells treated with this compound

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-c-Myc, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the relative changes in protein phosphorylation or expression.

Cell Viability Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., H1650)

-

This compound

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent that targets the fundamental tumor suppressor, PP2A. By activating PP2A, this compound has the potential to counteract the effects of multiple oncogenic signaling pathways simultaneously, offering a novel approach to cancer therapy. The data on related phenothiazine-derived SMAPs are encouraging, demonstrating potent anti-cancer activity in preclinical models.

Further research is needed to fully characterize the pharmacological and toxicological profile of this compound. Specifically, detailed studies on its binding affinity and selectivity for different PP2A holoenzymes, as well as comprehensive in vivo efficacy and safety studies, are required. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the development of this compound as a potential new cancer therapeutic.

References

- 1. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pp2a Immunoprecipitation Phosphatase Assay Kit | Upstate Biotechnology Inc | Bioz [bioz.com]

- 3. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer’s Disease Pathogenesis in Cell and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RTC-30: A Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTC-30 is a novel, orally bioavailable phenothiazine derivative demonstrating significant anti-cancer properties. Identified as a potent dual inhibitor of the PI3K-AKT and RAS-ERK signaling pathways, its mechanism of action is putatively mediated through the activation of the tumor suppressor protein phosphatase 2A (PP2A). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, biological activity, and the methodologies used for its evaluation. Detailed experimental protocols and a visualization of its proposed signaling pathway are presented to support further research and development efforts.

Chemical Structure and Properties

This compound, with the chemical name (R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide, is a structurally optimized phenothiazine. The inclusion of a hydroxylated linker enhances its oral bioavailability, a key feature for its therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1423077-95-5 | [1][2] |

| Molecular Formula | C₂₄H₂₃F₃N₂O₄S | [2] |

| Molecular Weight | 492.51 g/mol | [2] |

| Appearance | Solid | [No specific citation] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | [No specific citation] |

Biological Activity

This compound has been shown to inhibit the growth of human lung adenocarcinoma cells. Its efficacy is quantified by its GI₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Table 2: In Vitro Biological Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Incubation Time |

| NCI-H1650 (Lung Adenocarcinoma) | Cell Growth Inhibition | GI₅₀ | 15 µM | 48 hours |

Mechanism of Action: Dual Pathway Inhibition via PP2A Activation

This compound is proposed to exert its anti-cancer effects by activating the protein phosphatase 2A (PP2A), a critical tumor suppressor. PP2A is a serine/threonine phosphatase that negatively regulates multiple oncogenic signaling pathways. By activating PP2A, this compound leads to the dephosphorylation and subsequent inactivation of key components of the PI3K-AKT and RAS-ERK pathways. These pathways are frequently dysregulated in cancer and are crucial for cell proliferation, survival, and growth. The dual inhibition of these pathways by a single agent represents a promising strategy in cancer therapy.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following is a representative protocol for determining the GI₅₀ value of this compound in a lung adenocarcinoma cell line, such as NCI-H1650, using a Sulforhodamine B (SRB) assay.

4.1. Objective

To determine the concentration of this compound that inhibits the growth of NCI-H1650 cells by 50% over a 48-hour period.

4.2. Materials

-

NCI-H1650 human lung adenocarcinoma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom microplates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (515 nm absorbance)

4.3. Procedure

-

Cell Seeding:

-

Harvest NCI-H1650 cells in the logarithmic growth phase.

-

Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be 0, 1, 10, 20, 30, and 40 µM.

-

Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

-

Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plates on a plate shaker for 10 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the optical density (OD) of each well at 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of growth inhibition against the log of the this compound concentration and determine the GI₅₀ value from the dose-response curve.

-

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available in the cited literature. However, based on its chemical structure, a plausible synthetic route would involve the reaction of (R)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol with 4-(trifluoromethoxy)benzenesulfonyl chloride. The dibenzo[b,f]azepine core is a well-established scaffold in medicinal chemistry, and various synthetic methods for its derivatives have been reported.

Conclusion

This compound is a promising anti-cancer agent with a well-defined chemical structure and a compelling mechanism of action. Its ability to dually inhibit the PI3K-AKT and RAS-ERK signaling pathways through the activation of the tumor suppressor PP2A warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in various cancer models. Further studies are needed to elucidate the precise molecular interactions between this compound and PP2A and to evaluate its efficacy and safety in preclinical and clinical settings.

References

RTC-30 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTC-30 is a novel, orally bioavailable phenothiazine derivative demonstrating significant anti-cancer properties. Identified as a dual pathway inhibitor, this compound concurrently targets the PI3K-AKT and RAS-ERK signaling cascades, which are frequently dysregulated in various human cancers. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its evaluation.

Chemical Properties and Identification

This compound is a synthetic small molecule with the following key identifiers:

| Property | Value |

| CAS Number | 1423077-95-5[1] |

| Molecular Formula | C₂₄H₂₃F₃N₂O₄S |

| Molecular Weight | 492.51 g/mol [1] |

| Chemical Name | (R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in DMSO[1] |

Mechanism of Action: Dual Inhibition of PI3K-AKT and RAS-ERK Pathways

This compound exerts its anti-neoplastic effects through the simultaneous inhibition of two critical intracellular signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the RAS/extracellular signal-regulated kinase (ERK) pathway.[2] These pathways are central to regulating cell proliferation, survival, and growth, and their aberrant activation is a hallmark of many cancers. The dual inhibitory action of this compound offers a potential advantage over single-target agents by addressing pathway redundancy and crosstalk, which are common mechanisms of drug resistance.

The development of this compound stemmed from the reengineering of tricyclic neuroleptic drugs, which were known to have anti-cancer side effects. By modifying the core structure, the neurotropic effects were abrogated while the anti-cancer potency was enhanced.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| NCI-H1650 | Non-Small Cell Lung Cancer | 15 |

In Vivo Efficacy

In a xenograft model utilizing NCI-H1650 cells, this compound demonstrated significant anti-tumor efficacy. This suggests that the compound's in vitro activity translates to an in vivo setting.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the GI₅₀ of this compound in cancer cell lines.

Materials:

-

NCI-H1650 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed NCI-H1650 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0 to 40 µM.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Western Blot Analysis for Pathway Inhibition

This protocol is to verify the inhibitory effect of this compound on the PI3K-AKT and RAS-ERK pathways.

Materials:

-

NCI-H1650 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat NCI-H1650 cells with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

This compound is a promising anti-cancer agent with a well-defined dual mechanism of action against the PI3K-AKT and RAS-ERK signaling pathways. Its efficacy in both in vitro and in vivo models warrants further investigation for its potential clinical application in cancers with dysregulation of these pathways. The provided protocols offer a foundation for researchers to further explore the therapeutic potential of this compound.

References

In-Depth Technical Guide to RTC-30: A Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RTC-30, an optimized phenothiazine derivative with demonstrated anti-cancer properties. This document consolidates supplier and purchasing information, quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathway to support researchers and professionals in the field of drug development.

Supplier and Purchasing Information

This compound is available from several chemical suppliers catering to the research community. The following table summarizes the available information for purchasing this compound. Prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | CAS Number | Purity | Available Quantities |

| MedChemExpress | HY-124669 | 1423077-95-5 | >98% | 1 mg, 5 mg, 10 mg |

| TargetMol | T18652 | 1423077-95-5 | 99.76% | 5 mg, 10 mg, 50 mg, 100 mg |

| DC Chemicals | DC21589 | 1423077-95-5 | Not specified | Inquire for details |

| Amadis Chemical | Not specified | 1423077-95-5 | 97% | Inquire for details |

Note: All listed suppliers state that this compound is for research use only and not for human consumption.

Technical Data

This compound is a reengineered tricyclic anti-cancer agent.[1] It is an optimized phenothiazine that contains a hydroxylated linker, which increases its oral bioavailability.[1]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₃F₃N₂O₄S |

| Molecular Weight | 492.51 g/mol |

| Appearance | Powder or liquid |

| CAS Number | 1423077-95-5 |

Biological Activity

This compound exhibits anti-cancer potency by inhibiting the growth of cancer cells. Specifically, it has been shown to inhibit the growth of H1650 lung adenocarcinoma cells with a half-maximal growth inhibition (GI₅₀) of 15 µM after 48 hours of treatment.[1]

Solubility and Storage

| Solvent | Solubility |

| DMSO | ≥ 1.5 mg/mL (3.05 mM) |

| 10% DMSO + 90% Corn oil | ≥ 1.5 mg/mL (3.05 mM) |

Storage Recommendations:

-

Powder: -20°C for 3 years

-

In solvent: -80°C for 1 year

Mechanism of Action and Signaling Pathway

This compound functions as a dual pathway inhibitor of PI3K-AKT and RAS-ERK signaling.[1] This action is believed to be mediated through the putative activation of the tumor suppressor protein phosphatase 2A (PP2A).[1] By activating PP2A, this compound can dephosphorylate key components of these two major oncogenic signaling pathways, leading to the inhibition of cancer cell growth and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on standard laboratory procedures and information from supplier technical data.

Preparation of Stock Solutions

For In Vitro Experiments:

-

To prepare a 10 mM stock solution, dissolve 4.93 mg of this compound powder in 1 mL of DMSO.

-

Mix thoroughly by vortexing or sonication to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

For In Vivo Experiments:

-

Corn Oil Formulation:

-

Prepare a 1.5 mg/mL working solution by adding 100 µL of a 15 mg/mL DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly to ensure a uniform suspension. This protocol yields a clear solution.

-

-

Note: For in vivo experiments, it is recommended to prepare fresh solutions daily.

Cell Viability Assay (H1650 Lung Adenocarcinoma Cells)

This protocol is designed to determine the GI₅₀ of this compound on H1650 cells.

Materials:

-

H1650 lung adenocarcinoma cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count H1650 cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve final concentrations ranging from 0 µM to 40 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the treated wells).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of growth inhibition against the log of the this compound concentration and determine the GI₅₀ value using non-linear regression analysis.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro efficacy of this compound.

References

An In-depth Technical Guide to the Anticancer Agent RTC-30: Safety, Handling, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel anticancer agent RTC-30, a reengineered phenothiazine derivative. The information is compiled from its Safety Data Sheet (SDS) and peer-reviewed scientific literature to ensure accuracy and depth for research and development applications.

Safety Data Sheet (SDS) and Handling Precautions

The following information is a summary of the key safety and handling data for this compound.

Chemical and Physical Properties

| Property | Value |

| Product Name | This compound |

| Catalog Number | HY-124669 |

| CAS Number | 1423077-95-5 |

| Molecular Formula | C₂₄H₂₃F₃N₂O₄S |

| Molecular Weight | 492.51 g/mol |

Hazard Identification and First Aid

This compound is not classified as a hazardous substance or mixture. However, standard laboratory precautions should always be observed.[1]

| Exposure Route | First Aid Measures |

| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water. Seek medical attention.[1] |

| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Consult a physician.[1] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and safety of this compound.

| Condition | Recommendations |

| Handling | Avoid inhalation and contact with eyes and skin. Use in a well-ventilated area with appropriate exhaust. |

| Storage (Powder) | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. |

| Storage (In Solvent) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. |

| Personal Protective Equipment (PPE) | It is recommended to use full personal protective equipment, including safety goggles, protective gloves, and impervious clothing. |

Mechanism of Action and Biological Activity

This compound is an optimized phenothiazine with demonstrated anti-cancer potency. It was developed by reengineering neurotropic tricyclic compounds to eliminate their central nervous system effects while retaining their anticancer properties.

Signaling Pathway Inhibition

Research has shown that the anticancer effects of this compound and its analogs are attributed to the negative regulation of two critical signaling pathways involved in cell growth and proliferation: the PI3K-AKT and RAS-ERK pathways.

Caption: PI3K-AKT Signaling Pathway Inhibition by this compound.

Caption: RAS-ERK Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized protocols based on methodologies that are commonly used to assess the anticancer activity of compounds like this compound. These should be adapted and optimized for specific cell lines and laboratory conditions.

Cell Viability Assay (e.g., MTT or SRB Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

References

TRIM30: A Negative Regulator in Immune Signaling

References

- 1. Tripartite motif-containing protein 30 modulates TCR-activated proliferation and effector functions in CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Senescence marker protein 30 (SMP30) protects against high glucose-induced apoptosis, oxidative stress and inflammatory response in retinal ganglion cells by enhancing Nrf2 activation via regulation of Akt/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

RTC-30: A Preliminary Assessment of a Novel Phenothiazine Derivative in Oncology

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the currently available public information regarding RTC-30, a potential therapeutic agent for cancer. Due to the limited extent of data in the public domain, this paper will present the known details on this compound and provide a broader context based on the activities of its parent class of compounds, the phenothiazines.

Introduction to this compound

This compound is described as an optimized phenothiazine derivative with demonstrated anti-cancer potency. Publicly available information on this specific compound is sparse, suggesting it is likely in the early stages of preclinical research.

Quantitative Data

To date, a single piece of quantitative data regarding the in vitro efficacy of this compound has been identified.

| Compound | Cell Line | Assay Type | Parameter | Value |

| This compound | H1650 (Human Lung Adenocarcinoma) | Growth Inhibition | GI₅₀ | 15 µM |

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

Cell Growth Inhibition Assay

The GI₅₀ value for this compound was determined using the H1650 lung adenocarcinoma cell line. While the specific details of the protocol used for this compound are not publicly available, a general methodology for such an assay is as follows:

-

Cell Culture: H1650 cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-40 µM) for a specified duration (e.g., 48 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as MTT, MTS, or a luminescent cell viability assay.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in cell growth (GI₅₀) is calculated from the dose-response curve.

Potential Mechanism of Action: Insights from Phenothiazines

Given that this compound is a phenothiazine derivative, its mechanism of action may be similar to other compounds in this class. Phenothiazines have been reported to exert their anti-cancer effects through multiple mechanisms.[1][2][3][4] These include:

-

Induction of Cell Cycle Arrest and Apoptosis: Phenothiazines can halt the progression of the cell cycle, often at the G0/G1 phase, and trigger programmed cell death.[1]

-

Modulation of Signaling Pathways: They are known to interfere with key cancer-related signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.

-

Inhibition of Angiogenesis: Some phenothiazines can inhibit the formation of new blood vessels, which are crucial for tumor growth, by suppressing the production of Vascular Endothelial Growth Factor (VEGF).

-

Induction of Oxidative Stress: They can generate reactive oxygen species (ROS), leading to cellular damage and death.

-

Calmodulin Inhibition: The anti-cancer effects of some phenothiazines have been linked to their ability to bind and inhibit calmodulin, a key regulator of calcium signaling.

Generalized Signaling Pathway for Phenothiazines in Cancer

The following diagram illustrates the potential signaling pathways that may be modulated by phenothiazine compounds in cancer cells. It is important to note that this is a generalized representation for the phenothiazine class and has not been specifically validated for this compound.

References

- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 3. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of CD30-Targeted Therapeutics

This technical guide provides a comprehensive overview of the discovery and development history of therapeutic agents targeting the CD30 receptor, a key biomarker in several hematological malignancies. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical development of these innovative cancer therapies. While the initial query for "RTC-30" did not yield a specific therapeutic agent, it is likely that the intended topic was the well-established and burgeoning field of CD30-targeted treatments. This guide will focus on the most prominent examples of such therapies, including antibody-drug conjugates (ADCs) and chimeric antigen receptor (CAR) T-cell therapies.

The Emergence of CD30 as a Therapeutic Target

CD30, a member of the tumor necrosis factor receptor (TNFR) superfamily, is a 120-kDa transmembrane glycoprotein. Its expression in healthy tissues is highly restricted, primarily found on activated B and T cells. However, CD30 is highly expressed on the malignant cells of several types of lymphomas, most notably classical Hodgkin lymphoma (cHL) and anaplastic large cell lymphoma (ALCL). This differential expression pattern makes CD30 an ideal target for cancer therapies designed to selectively eliminate malignant cells while sparing healthy ones.

Antibody-Drug Conjugates (ADCs) Targeting CD30: The Brentuximab Vedotin Story

The most successful CD30-targeted therapy to date is the antibody-drug conjugate Brentuximab Vedotin (trade name: Adcetris). Its development represents a landmark achievement in the field of targeted cancer therapy.

The journey to Brentuximab Vedotin began with the development of a chimeric anti-CD30 monoclonal antibody, cAC10. The therapeutic strategy was to link this antibody to a potent cytotoxic agent, thereby creating an ADC that could deliver the toxic payload directly to CD30-expressing cancer cells.[1][2][3]

The key components of Brentuximab Vedotin are:

-

The Antibody: A chimeric IgG1 monoclonal antibody, cAC10, which specifically binds to the human CD30 receptor.

-

The Cytotoxic Payload: Monomethyl auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5]

-

The Linker: A protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-val-cit-PABC), designed to be stable in the bloodstream and release the MMAE payload upon internalization into the target cell's lysosomal compartment.

Preclinical studies demonstrated that Brentuximab Vedotin could induce apoptosis in CD30-positive tumor cell lines and lead to complete tumor regression in animal models of Hodgkin lymphoma and ALCL.

The mechanism of action of Brentuximab Vedotin involves a multi-step process:

Brentuximab Vedotin has undergone extensive clinical evaluation in various CD30-positive malignancies.

Table 1: Key Clinical Trial Data for Brentuximab Vedotin

| Trial Name/Phase | Patient Population | Key Efficacy Endpoints | Reference |

| Pivotal Phase II (NCT00849907) | Relapsed/Refractory Hodgkin Lymphoma | Overall Response Rate (ORR): 75%Complete Remission (CR): 34% | |

| Pivotal Phase II (NCT00866047) | Relapsed/Refractory systemic ALCL | ORR: 86%CR: 57% | |

| Phase III ECHELON-1 (NCT01712490) | Previously untreated Stage III/IV cHL | Modified Progression-Free Survival (PFS) significantly improved vs. ABVD | |

| Phase III ALCANZA (NCT01578458) | CD30+ Mycosis Fungoides and pcALCL | ORR lasting ≥4 months: 56.3% vs. 12.5% for physician's choice |

Note: This table presents a summary of key findings. For detailed protocols and full results, refer to the cited publications and clinical trial records.

Protocol: Immunohistochemistry for CD30 Expression

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) for 20-30 minutes.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a protein block solution.

-

Primary Antibody Incubation: Sections are incubated with a primary anti-CD30 monoclonal antibody (e.g., clone Ber-H2) at a predetermined optimal dilution for 60 minutes at room temperature.

-

Detection System: A polymer-based detection system is used, followed by incubation with a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

-

Interpretation: CD30 expression is evaluated based on the intensity and percentage of stained tumor cells.

Chimeric Antigen Receptor (CAR) T-Cell Therapy Targeting CD30

A newer and highly promising approach for treating CD30-positive malignancies is CAR T-cell therapy. This involves genetically modifying a patient's own T cells to express a CAR that recognizes and targets CD30.

The development of CD30 CAR-T cells involves several key steps:

The CAR construct itself typically consists of an anti-CD30 single-chain variable fragment (scFv) for antigen recognition, a transmembrane domain, and intracellular signaling domains (e.g., CD28 and CD3ζ) to activate the T cell upon antigen binding.

Upon infusion, CD30 CAR-T cells circulate in the body, and upon encountering a CD30-expressing tumor cell, the following signaling cascade is initiated:

Several early-phase clinical trials are investigating the safety and efficacy of CD30 CAR-T cells in patients with relapsed or refractory CD30-positive lymphomas.

Table 2: Summary of Early Phase CD30 CAR-T Clinical Trial Data

| Clinical Trial ID | Patient Population | Key Findings | Reference |

| NCT02690545 | Relapsed/Refractory CD30+ Lymphomas | Favorable safety profile; durable responses observed. | |

| NCT04653649 | Relapsed/Refractory Hodgkin Lymphoma & CD30+ T-cell NHL | Good cell persistence and safety profile. | |

| HSP-CAR30 (Phase I) | Refractory CD30+ Lymphoma | Promotes expansion of memory T cells, leading to long-lasting responses. |

Note: Data from early-phase trials are preliminary and subject to change with larger, longer-term studies.

Protocol: Lentiviral Transduction of T-Cells for CAR Expression

-

Vector Production: A lentiviral vector encoding the CD30 CAR construct is produced in a packaging cell line (e.g., HEK293T) by co-transfection of the transfer plasmid with packaging and envelope plasmids.

-

T-Cell Activation: Isolated patient T-cells are activated using anti-CD3/CD28 beads or other stimuli in the presence of cytokines like IL-2.

-

Transduction: The concentrated lentiviral supernatant is added to the activated T-cells at a specific multiplicity of infection (MOI). Transduction efficiency can be enhanced using agents like Polybrene or proprietary transduction enhancers.

-

Post-Transduction Culture: T-cells are cultured for several days to allow for CAR expression and cell expansion.

-

Quality Control: Transduction efficiency is assessed by flow cytometry for CAR expression on the T-cell surface. The cells are also tested for sterility, viability, and potency.

Future Directions and Conclusion

The development of CD30-targeted therapies has significantly improved outcomes for patients with certain lymphomas. Brentuximab Vedotin has become a standard of care in many settings, and the field of CD30 CAR-T cell therapy is rapidly advancing. Future research will likely focus on:

-

Combination therapies to overcome resistance.

-

Development of "off-the-shelf" allogeneic CAR-T cells to improve accessibility.

-

Exploring dual-targeting CAR-T constructs to prevent antigen escape.

References

- 1. The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brentuximab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for RTC-30 Cell Lines

Introduction

The RTC-30 designation is associated with an optimized phenothiazine compound with anti-cancer properties rather than a specific cell line. However, due to the similarity in nomenclature, researchers may be seeking information on the rhabdomyosarcoma cell line RH-30 (also known as SJCRH30) or the esophageal squamous cell carcinoma cell line KYSE-30. This document provides detailed experimental protocols for the culture of these two distinct human cancer cell lines.

RH-30 (SJCRH30) Cell Line

The RH-30 cell line was established from a bone marrow metastasis of a patient with alveolar rhabdomyosarcoma. These cells are characterized by a p53 mutation and the expression of the Pax3/FKHR fusion protein.

Quantitative Data Summary

| Parameter | Value | Reference |

| Cell Type | Rhabdomyosarcoma | [1] |

| Species | Human (Homo sapiens) | [1] |

| Morphology | Adherent, epithelial-like | [1] |

| Doubling Time | Approximately 35-37 hours | [2] |

| Biosafety Level | 1 | [3] |

Experimental Protocols

1. Complete Growth Medium Formulation

To prepare the complete growth medium for RH-30 cells, aseptically combine the following components:

-

ATCC-formulated RPMI-1640 Medium (ATCC 30-2001)

-

Fetal Bovine Serum (FBS) to a final concentration of 10% (ATCC 30-2020)

2. Thawing of Cryopreserved Cells

Proper thawing of cryopreserved cells is critical to ensure high viability.

-

Rapidly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should take approximately 2 minutes.

-

Decontaminate the exterior of the vial with 70% ethanol.

-

Under aseptic conditions, transfer the vial contents to a centrifuge tube containing 9.0 mL of complete growth medium.

-

Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask. To avoid excessive alkalinity, it is recommended to pre-incubate the culture vessel with growth medium for at least 15 minutes at 37°C and 5% CO2 before adding the cells.

3. Cell Culture Maintenance and Subculturing

-

Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

-

Renew the culture medium every 2 to 3 days.

-

When cells reach confluency, they can be subcultured.

-

To detach the cells, remove the medium and rinse the cell layer with a 0.25% trypsin-0.03% EDTA solution.

-

Add 1 to 2 mL of the trypsin-EDTA solution to the flask and incubate at room temperature or 37°C until the cells detach.

-

Add fresh, complete growth medium to inactivate the trypsin and aspirate the cells by gently pipetting.

-

Dispense the cell suspension into new culture flasks at a subcultivation ratio of 1:5 to 1:10.

4. Cryopreservation

For long-term storage, cells should be cryopreserved.

-

Prepare a freeze medium consisting of complete growth medium supplemented with 10% DMSO.

-

Resuspend the harvested cell pellet in the freeze medium.

-

Transfer the cell suspension to cryovials.

-

Store the cryovials in liquid nitrogen vapor phase. Storage at -70°C will result in a loss of viability.

Experimental Workflow Diagram

Caption: General workflow for the culture of adherent cell lines.

KYSE-30 Cell Line

The KYSE-30 cell line was established from a well-differentiated invasive esophageal squamous cell carcinoma. These cells exhibit an epithelial-like morphology and have a p53 mutation.

Quantitative Data Summary

| Parameter | Value | Reference |

| Cell Type | Esophageal Squamous Cell Carcinoma | |

| Species | Human (Homo sapiens) | |

| Morphology | Epithelial-Like | |

| Growth Properties | Adherent | |

| Biosafety Level | 1 |

Experimental Protocols

1. Complete Growth Medium Formulation

The complete growth medium for KYSE-30 cells is a mixture of two basal media supplemented with serum and other components.

-

RPMI-1640 medium

-

Ham's F-12 medium

-

2mM L-Glutamine

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin/Streptomycin (P/S)

2. Thawing of Cryopreserved Cells

-

Upon receipt, ensure the cryovial is deeply frozen.

-

Swiftly thaw the vial in a 37°C water bath for 40-60 seconds until a small ice clump remains.

-

Disinfect the vial with 70% ethanol before opening in a sterile environment.

-

Transfer the cell suspension into a 15 mL centrifuge tube containing 8 mL of room-temperature complete growth medium.

-

Centrifuge at 300 x g for 3 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T25 culture flask.

3. Cell Culture Maintenance and Subculturing

-

Incubate the culture at 37°C in a humidified atmosphere of 95% air and 5% CO2.

-

Renew the medium every 2 to 3 days.

-

For subculturing, remove and discard the culture medium.

-

Briefly rinse the cell layer with a DPBS solution to remove residual serum.

-

Add 1.0 to 2.0 mL of Trypsin-EDTA solution and observe under a microscope until the cell layer is dispersed (typically 2 to 3 minutes).

-

Add 4.0 to 6.0 mL of complete growth medium to neutralize the trypsin.

-

Gently pipette to aspirate the cells and transfer appropriate aliquots to new culture vessels at a subcultivation ratio of 1:3 to 1:5.

4. Cryopreservation

-

Prepare a freeze medium consisting of 60% basal medium, 30% FBS, and 10% DMSO.

-

Store cryovials in the liquid nitrogen vapor phase for long-term preservation.

Signaling Pathway Diagram

The search results did not provide a specific signaling pathway for this compound as a compound or for the RH-30 and KYSE-30 cell lines. The following is a generalized diagram of a common cancer-related signaling pathway, the mTOR pathway, which is often dysregulated in cancers.

Caption: A simplified diagram of the mTOR signaling pathway.

References

Application Notes and Protocols for RTC-30 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of RTC-30 in in vitro assays, along with an overview of its mechanism of action. This compound is an optimized phenothiazine with anti-cancer properties, acting as a dual pathway inhibitor of PI3K-AKT and RAS-ERK signaling through the putative activation of the tumor suppressor protein phosphatase 2A (PP2A).

Data Presentation: Solubility and Stock Solutions

For reproducible results in in vitro experiments, proper handling and dissolution of this compound are crucial. The following table summarizes the key quantitative data for preparing this compound solutions.

| Parameter | Value | Notes |

| Molecular Weight | 492.51 g/mol | |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Use freshly opened, anhydrous DMSO as it is hygroscopic. |

| Solubility in DMSO | 15 mg/mL (30.46 mM) | Ultrasonic assistance is recommended for complete dissolution. |

| Powder Storage | -20°C for up to 3 years | |

| 4°C for up to 2 years | ||

| Stock Solution Storage | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C for up to 1 month | ||

| Final DMSO Concentration in Culture | ≤ 0.5% | Higher concentrations may be toxic to cells. A vehicle control with the same DMSO concentration should always be included.[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.925 mg of this compound.

-

Initial Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM stock from 4.925 mg, add 1 mL of DMSO.

-

Vortexing: Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.

-

Sonication: If the solution is not completely clear, place the tube in a water bath sonicator for 5-10 minutes, or until the compound is fully dissolved.[2]

-

Sterilization (Optional): If required for your specific application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile, amber tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells in an in vitro assay.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile conical tubes and pipette tips

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment. As an example, this compound has been shown to inhibit H1650 lung adenocarcinoma cell growth with a GI50 of 15 µM in a 48-hour assay.[2][3] A concentration range of 0-40 µM is a reasonable starting point.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

-

Example for a 20 µM working solution: To prepare 1 mL of a 20 µM working solution, add 2 µL of the 10 mM stock solution to 998 µL of the cell culture medium. This results in a final DMSO concentration of 0.2%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from those of the solvent.

-

Mixing: Gently mix the working solutions by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.

-